

# solubility and stability of 1-Methyluracil

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## Compound of Interest

Compound Name: 1-Methyluracil

Cat. No.: B015584

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An In-depth Technical Guide on the Solubility and Stability of **1-Methyluracil**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Methyluracil** is a methylated derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). As a nucleobase analogue, it serves as a crucial building block in biochemical research and is investigated for its potential therapeutic applications.<sup>[1][2]</sup> Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery, formulation development, and various in vitro and in vivo studies. This guide provides a comprehensive overview of the solubility and stability of **1-methyluracil**, complete with quantitative data, detailed experimental protocols, and process visualizations.

## Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. **1-Methyluracil** is a weak acid with a pKa of approximately 9.5-9.8, and its solubility is highly dependent on the pH of the medium.<sup>[3]</sup>

## Quantitative Solubility Data

The following table summarizes the known solubility data for **1-methyluracil** in various solvents.

Solvent	Temperature	Concentration	Reference
Water	Not Stated	20 g/L	[4]
1 M Sodium Hydroxide (NaOH)	Not Stated	50 mg/mL	[1][3][4]
Dimethyl Sulfoxide (DMSO)	Room Temperature	Commonly used for stock solutions	[3]

Note: In acidic or neutral conditions ( $\text{pH} < \text{pKa}$ ), **1-methyluracil** exists in its less soluble, non-ionized form. Under alkaline conditions ( $\text{pH} > \text{pKa}$ ), it deprotonates to form a more soluble salt and is freely soluble in aqueous solutions of alkali hydroxides.[3]

## Factors Influencing Solubility

- pH: As a weak acid, the solubility of **1-methyluracil** increases significantly in alkaline solutions.[3]
- Temperature: Generally, solubility increases with temperature. Pre-warming aqueous media to 37°C can help prevent precipitation when adding a concentrated stock solution.[3]
- Co-solvents: The use of organic co-solvents like DMSO can enhance solubility, but the final concentration must be kept low (typically <0.5%) in cell-based assays to avoid solvent-induced toxicity.[3]

## Stability Profile

The chemical stability of **1-methyluracil** is crucial for determining its shelf-life, storage conditions, and degradation pathways. Key factors affecting its stability include pH, temperature, and light.

## pH and Temperature Stability

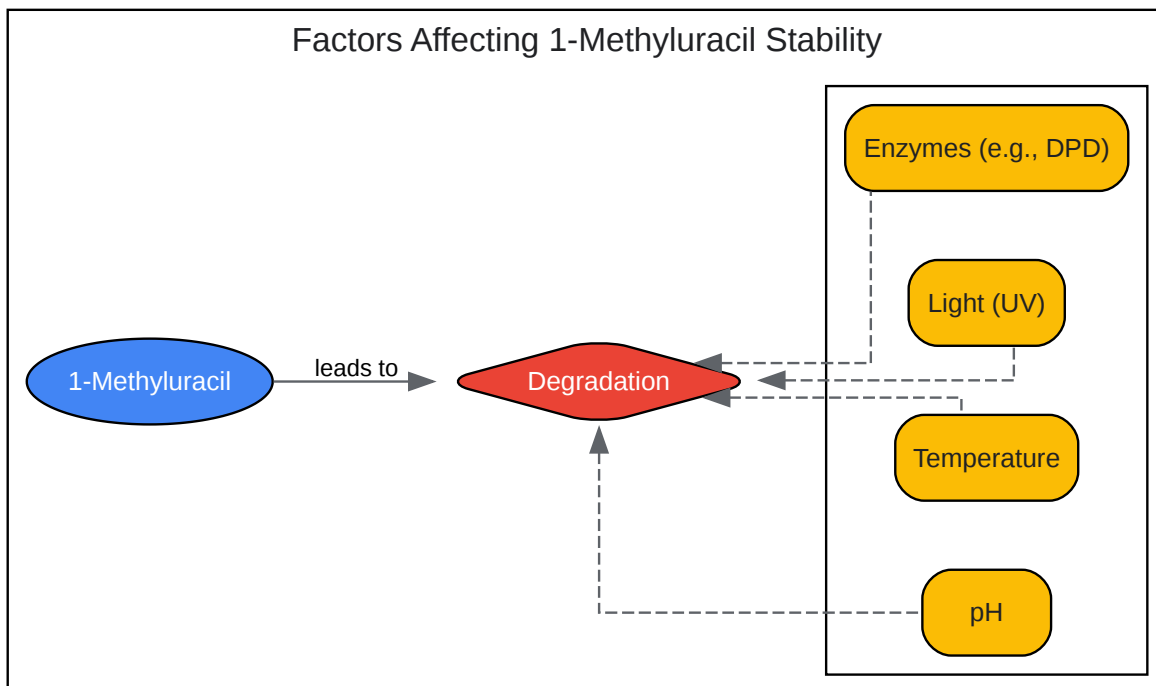
**1-Methyluracil**'s stability is influenced by both pH and temperature. Degradation rates tend to increase at lower pH values and higher temperatures. For instance, studies on similar molecules show that degradation is significantly reduced at refrigerated temperatures (e.g., 5°C) compared to room temperature, regardless of the pH.

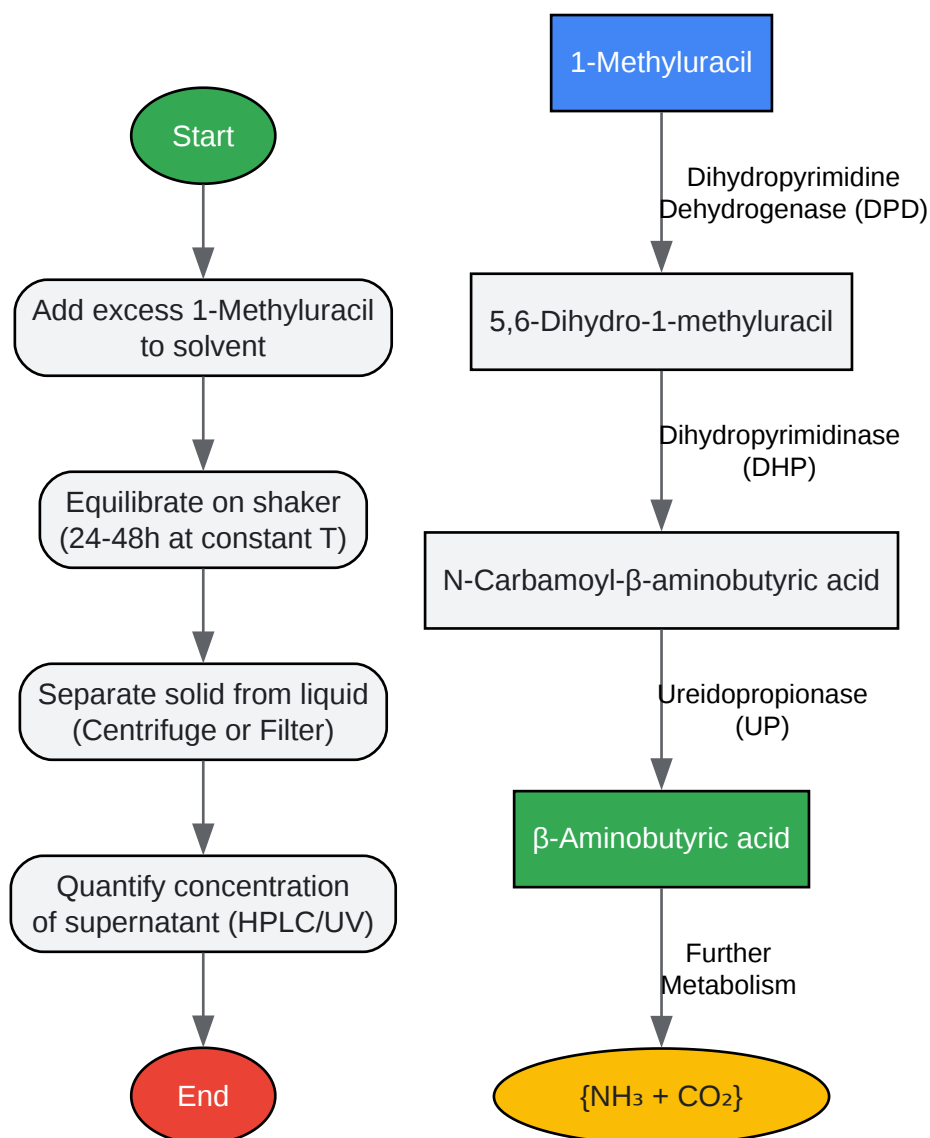
## Photostability

Like other pyrimidine analogues, **1-methyluracil** can be susceptible to photodegradation. The primary photophysical event upon UV irradiation is the population of the  $S_1$  ( $\pi\pi^*$ ) bright state. From there, deactivation can occur through internal conversion to the ground state or via intersystem crossing (ISC) to the triplet state manifold, which can lead to photochemical reactions.<sup>[5]</sup>

## Metabolic Degradation

**1-Methyluracil**, being structurally related to uracil, is expected to follow a similar catabolic pathway. The degradation of pyrimidines is a multi-step enzymatic process. The rate-limiting enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD), which catalyzes the reduction of the pyrimidine ring.<sup>[6][7]</sup> This is followed by hydrolytic ring opening and subsequent reactions to yield  $\beta$ -alanine, ammonia, and carbon dioxide.<sup>[8]</sup>





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